N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Overview
Description
N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features an adamantane core, a phenyl ring, a morpholine ring, and a sulfonylbenzamide group
Preparation Methods
The synthesis of N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further functionalized through various chemical reactions to introduce the phenyl, morpholine, and sulfonylbenzamide groups.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group on the adamantane core can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Addition: The compound can participate in radical addition reactions, particularly at the adamantane core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Materials Science: The adamantane core provides rigidity and stability, making the compound useful in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The adamantane core can facilitate binding to hydrophobic pockets in proteins, while the sulfonylbenzamide group can interact with polar residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide include other adamantane derivatives such as 1-aminoadamantane and 1,3-dehydroadamantane . These compounds share the adamantane core but differ in their functional groups and overall structure. The presence of the morpholine and sulfonylbenzamide groups in this compound provides unique chemical and biological properties that distinguish it from other adamantane derivatives.
Properties
IUPAC Name |
N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5S/c30-25(21-1-7-24(8-2-21)35(32,33)29-9-11-34-12-10-29)28-23-5-3-22(4-6-23)26-14-19-13-20(15-26)17-27(31,16-19)18-26/h1-8,19-20,31H,9-18H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGHVYYWJMZMEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)(C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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